1-Chloro-1-methylcyclooctane
Description
1-Chloro-1-methylcyclooctane (C₉H₁₇Cl, molecular weight 160.69 g/mol) is a chloroalkane featuring an eight-membered cycloalkane ring substituted with a methyl and chlorine group at the same carbon. It is synthesized via decarbonylative transfer hydrochlorination using methylenecyclooctane, a hydrochlorinating agent (e.g., 2ab), and BCl₃ as a catalyst, yielding a colorless oil with 74% efficiency . Key spectroscopic data include:
Properties
CAS No. |
66344-69-2 |
|---|---|
Molecular Formula |
C9H17Cl |
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-chloro-1-methylcyclooctane |
InChI |
InChI=1S/C9H17Cl/c1-9(10)7-5-3-2-4-6-8-9/h2-8H2,1H3 |
InChI Key |
YXBVMMBBECLXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCCC1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1-methylcyclooctane can be synthesized through various methods. One common approach involves the chlorination of 1-methylcyclooctane using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized to achieve high yields and purity of the desired product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-methylcyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-methylcyclooctanol.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form 1-methylcyclooctene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Major Products
Substitution: 1-Methylcyclooctanol.
Elimination: 1-Methylcyclooctene.
Oxidation: 1-Methylcyclooctanol, 1-methylcyclooctanone, or 1-methylcyclooctanoic acid.
Scientific Research Applications
1-Chloro-1-methylcyclooctane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Employed in studies involving the metabolism and biotransformation of chlorinated hydrocarbons.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-chloro-1-methylcyclooctane involves its interaction with various molecular targets and pathways. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of 1-chloro-1-methylcyclooctane are influenced by its ring size, steric effects, and electronic environment. Below is a comparative analysis with analogous cycloalkane derivatives:
1-Chloro-1-methylcyclopentane (C₆H₁₁Cl)
- Molecular Weight : 118.60 g/mol .
- Synthesis: Prepared via alkylation or hydrochlorination routes, often used as a monomer in polymer synthesis .
- Applications :
- Thermodynamic Stability : Smaller ring size induces higher ring strain, increasing reactivity in SN2 reactions compared to cyclooctane derivatives .
1-Chloro-1-methylcyclohexane (C₇H₁₃Cl)
- Molecular Weight : 132.63 g/mol .
- Safety Profile : Classified as hazardous upon inhalation; requires immediate oxygen therapy if ingested .
- Reactivity : The six-membered ring offers minimal strain, leading to slower nucleophilic substitution compared to cyclopentane analogs but faster than cyclooctane derivatives due to steric hindrance .
Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate (C₁₃H₁₅ClO₂)
- Structure : Combines cyclopentane with a chlorophenyl group and ester functionality .
- Applications : Intermediate in agrochemical synthesis (e.g., herbicides) due to its aromatic and ester moieties .
- Key Difference : The electron-withdrawing chlorophenyl group enhances electrophilicity at the carbonyl carbon, unlike the purely aliphatic this compound .
Data Tables: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Key Applications | Reactivity (SN2) |
|---|---|---|---|---|---|
| This compound | C₉H₁₇Cl | 160.69 | 8 | Polymer additives, organic synthesis | Low |
| 1-Chloro-1-methylcyclopentane | C₆H₁₁Cl | 118.60 | 5 | Pharmaceuticals, polymer engineering | High |
| 1-Chloro-1-methylcyclohexane | C₇H₁₃Cl | 132.63 | 6 | Industrial solvents | Moderate |
Research Findings and Mechanistic Insights
- Ring Strain Effects : Cyclopentane derivatives exhibit higher reactivity in SN2 reactions due to increased ring strain (109° bond angles vs. ideal 108° for sp³ carbons), whereas cyclooctane’s larger ring (near-chair conformation) reduces strain and stabilizes the transition state .
- Steric Hindrance : The methyl group in this compound creates significant steric bulk, slowing nucleophilic attack compared to less-substituted analogs .
- Thermodynamic Data : Cyclopentane derivatives show higher evaporation enthalpies (ΔHvap ≈ 38 kJ/mol) than cyclohexane (ΔHvap ≈ 33 kJ/mol) or cyclooctane (ΔHvap ≈ 30 kJ/mol), correlating with ring stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

